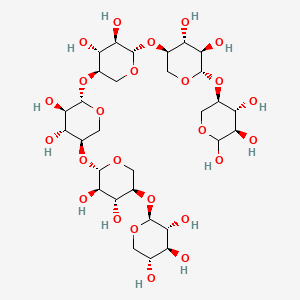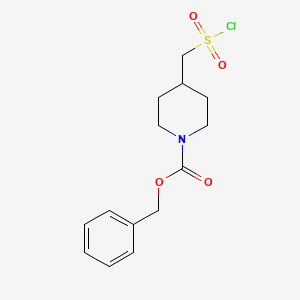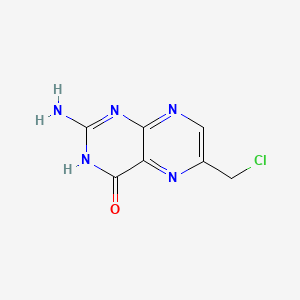![molecular formula C23H29NO4 B580089 (2R,4R)-5-(Biphenyl-4-yl)-4-[(tert-butoxycarbonyl)amino]-2-methylpentanoic acid CAS No. 1012341-56-8](/img/structure/B580089.png)
(2R,4R)-5-(Biphenyl-4-yl)-4-[(tert-butoxycarbonyl)amino]-2-methylpentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,4R)-5-(Biphenyl-4-yl)-4-[(tert-butoxycarbonyl)amino]-2-methylpentanoic acid, also known as Boc-L-phenylalanine, is an important amino acid derivative that has been widely used in scientific research. It is a white crystalline powder that is soluble in water, ethanol, and methanol. Boc-L-phenylalanine is commonly used in the synthesis of peptides and proteins due to its ability to protect the amino group of the phenylalanine residue.
Applications De Recherche Scientifique
1. Role in Stereoselective Synthesis of Amino Acids
The compound has been explored as a precursor in the stereoselective synthesis of amino acids, such as trans-4-methylproline. The hydrogenation of similar structures has shown promising results in obtaining specific cis/trans ratios, crucial for the synthesis of certain amino acids (Nevalainen & Koskinen, 2001). Furthermore, the synthesis route involving similar compounds with hexahydrobenzoxazolidinones has demonstrated practicality in asymmetric synthesis of β2-amino acids, indicating the compound's potential role in producing a variety of enantioenriched amino acids (Reyes-Rangel et al., 2008).
2. Involvement in Diastereoselective Alkylation
The compound's structural analogs have been involved in diastereoselective alkylation processes, crucial for synthesizing fluorinated α-amino acids. These processes are instrumental in understanding the reactivity and selectivity of enolate alkylations in the presence of various additives (Laue et al., 2000).
3. Role in Divergent Synthesis
Structures bearing resemblance to the compound have been used in divergent synthesis, leading to a variety of products depending on the choice of solvents and temperatures. This highlights the compound's potential in complex chemical reactions and the formation of different product types through mechanisms like stereospecific cycloaddition (Rossi et al., 2007).
Propriétés
IUPAC Name |
(2R,4R)-2-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-(4-phenylphenyl)pentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29NO4/c1-16(21(25)26)14-20(24-22(27)28-23(2,3)4)15-17-10-12-19(13-11-17)18-8-6-5-7-9-18/h5-13,16,20H,14-15H2,1-4H3,(H,24,27)(H,25,26)/t16-,20-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNELJETWNMPEEH-OXQOHEQNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(CC1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)OC(C)(C)C)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C[C@H](CC1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)OC(C)(C)C)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![6-Methoxytricyclo[6.2.1.02,7]undeca-5,9-diene-3,4-dione](/img/structure/B580016.png)
![3,4-Dihydro-1H-benzo[c][1,2]oxaborinin-1-ol](/img/structure/B580017.png)







